molecular formula C17H19N3O5S B7699455 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide

2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide

Cat. No. B7699455
M. Wt: 377.4 g/mol
InChI Key: RHSIFMGSQCQZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with specific receptors in the body. In

Mechanism of Action

The mechanism of action of 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide involves its interaction with specific receptors in the body. This compound has been shown to selectively bind to certain GPCRs, leading to a cascade of intracellular signaling events. These signaling events can result in a wide range of physiological effects, depending on the specific receptor that is being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific receptor that is being activated. This compound has been shown to have a wide range of effects, including the regulation of neurotransmitter release, the modulation of hormone levels, and the regulation of immune response. These effects make it a valuable tool for studying the physiological processes that are regulated by GPCRs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide in lab experiments is its selectivity for specific GPCRs. This compound has been shown to bind selectively to certain receptors, making it a valuable tool for studying these receptors. Another advantage of using this compound is its ability to modulate intracellular signaling pathways, allowing researchers to study the downstream effects of receptor activation.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound has been shown to be selective for certain GPCRs, it may also interact with other receptors or signaling pathways, leading to unintended effects. Additionally, the use of this compound may be limited by its availability and cost.

Future Directions

There are many future directions for research on 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide. One area of research is the development of new compounds that are more selective for specific GPCRs. Additionally, researchers may explore the use of this compound in the development of new therapeutics for a wide range of diseases and conditions. Finally, future research may focus on the biochemical and physiological effects of this compound on specific organs and tissues, allowing for a better understanding of its potential uses in scientific research.
Conclusion
This compound is a valuable tool for studying GPCRs and their downstream signaling pathways. This compound has a wide range of applications in scientific research and has been shown to have a variety of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, its selectivity for specific receptors makes it a valuable tool for studying the physiological processes that are regulated by GPCRs.

Synthesis Methods

The synthesis of 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide involves a series of chemical reactions. The starting materials for the synthesis are 2-methyl-5-nitrobenzamide and N-propylsulfonamide. These two compounds are reacted together in the presence of a catalyst to form the desired product. The final step in the synthesis involves the addition of a nitro group to the phenyl ring of the compound.

Scientific Research Applications

2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide has been studied for its potential use in scientific research. This compound has been shown to interact with specific receptors in the body, making it a valuable tool for studying these receptors. One of the main applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of receptors that are involved in a wide range of physiological processes, including neurotransmission, hormone regulation, and immune response. This compound has been shown to selectively bind to certain GPCRs, making it a useful tool for studying these receptors.

properties

IUPAC Name

2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-3-9-18-17(21)16-11-15(8-7-12(16)2)26(24,25)19-13-5-4-6-14(10-13)20(22)23/h4-8,10-11,19H,3,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSIFMGSQCQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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